molecular formula C13H9Cl2N3 B3036719 5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole CAS No. 400075-99-2

5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Cat. No.: B3036719
CAS No.: 400075-99-2
M. Wt: 278.13 g/mol
InChI Key: KIKQBVOVETVPKQ-UHFFFAOYSA-N
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Description

5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a chlorine atom at the 5-position, a pyridine ring substituted with a chlorine atom at the 2-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Chlorination: The benzimidazole ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Pyridine ring introduction: The chlorinated benzimidazole is then reacted with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzimidazole and pyridine rings can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-pyridinylboronic acid: This compound shares the pyridine ring with a chlorine substitution but lacks the benzimidazole structure.

    5-chloro-3-pyridinyl 2-(methylsulfanyl)-4-pyrimidinyl ether: This compound has a similar pyridine ring but differs in the presence of a pyrimidinyl ether group.

Uniqueness

5-chloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is unique due to its specific combination of a chlorinated benzimidazole and pyridine ring

Properties

IUPAC Name

5-chloro-2-(2-chloropyridin-3-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c1-18-11-5-4-8(14)7-10(11)17-13(18)9-3-2-6-16-12(9)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKQBVOVETVPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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